![molecular formula C26H28N4O2S B2626827 N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 958605-73-7](/img/structure/B2626827.png)
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is part of a family of compounds involved in diverse synthetic pathways, contributing to the formation of structurally complex and biologically significant molecules. The compound has been involved in reactions forming 2-sulfanyl-substituted benzo[h]quinazolines, which exhibit significant anti-monoamine oxidase and antitumor activity. The specific compound is a result of intricate synthetic routes, often involving multi-component reactions, and contributes to the creation of novel chemical entities with potential therapeutic applications (Markosyan et al., 2015).
Biological Activity
The structural framework of N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide relates closely to compounds demonstrating significant biological activities, particularly in inhibiting monoamine oxidase and combating tumor growth. The compound's framework is part of broader studies where synthesized molecules like 2-sulfanyl-substituted benzo[h]quinazolines have shown promising results in inhibiting the growth of malignant cells, pointing towards potential therapeutic applications in treating diseases like cancer (Markosyan et al., 2015).
Chemical Reactions and Properties
The compound's chemical structure is instrumental in complex chemical reactions leading to various heterocyclic systems. It's involved in multi-component reactions that give rise to different product types, including Michael adducts and fused heterocyclic systems, showcasing the compound's versatility and significance in chemical synthesis and the development of new molecules with potential biological and pharmaceutical applications (Petrova et al., 2015).
properties
IUPAC Name |
N-cyclohexyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-2-21(24(31)27-18-13-7-4-8-14-18)33-26-28-20-16-10-9-15-19(20)23-29-22(25(32)30(23)26)17-11-5-3-6-12-17/h3,5-6,9-12,15-16,18,21-22H,2,4,7-8,13-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMKDRIVWGMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.